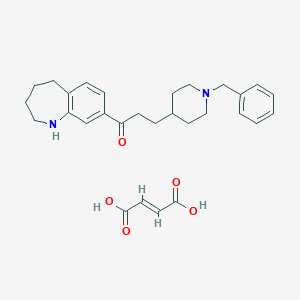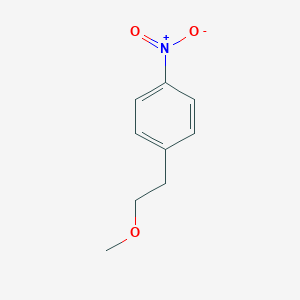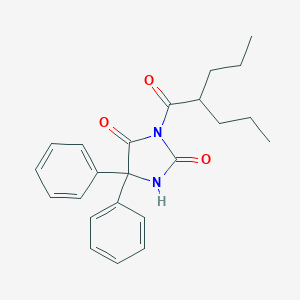
4-メチルイソキノリン-5-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylisoquinolin-5-amine: is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2 . It is a derivative of isoquinoline, which is a significant class of natural alkaloids known for their wide range of biological activities. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
科学的研究の応用
4-Methylisoquinolin-5-amine has several scientific research applications:
作用機序
Target of Action
A similar compound, 5-aminoisoquinoline, has been found to interact with a putative uncharacterized protein in trypanosoma brucei brucei , a parasite responsible for African sleeping sickness. This suggests that 4-Methylisoquinolin-5-amine may also interact with proteins that are yet to be characterized.
Biochemical Pathways
Isoquinoline derivatives have been studied for their potential in cancer treatment , suggesting that they may affect pathways related to cell proliferation and apoptosis. More research is needed to confirm the specific pathways affected by 4-Methylisoquinolin-5-amine.
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its molecular weight is 158.2 , which could influence its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of isoquinoline derivatives has been shown to be influenced by the presence of metal catalysts and the use of water as a solvent . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylisoquinolin-5-amine can be achieved through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions to produce isoquinoline derivatives.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamines with acid chlorides to form isoquinoline derivatives.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 4-Methylisoquinolin-5-amine typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
4-Methylisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
類似化合物との比較
4-Methylisoquinolin-5-amine can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, known for its wide range of biological activities.
5-Aminoisoquinoline: Another derivative with similar structural features but different biological properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct chemical and biological characteristics.
The uniqueness of 4-Methylisoquinolin-5-amine lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other isoquinoline derivatives.
特性
IUPAC Name |
4-methylisoquinolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-12-6-8-3-2-4-9(11)10(7)8/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYRKDKBOIYXFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621105 |
Source


|
| Record name | 4-Methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194032-18-3 |
Source


|
| Record name | 4-Methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)








